Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol It is a derivative of nicotinic acid and features a chloro, methoxy, and dimethyl substitution on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate typically involves the esterification of the corresponding nicotinic acid derivative. One common method involves the reaction of 4-chloro-2-methoxy-5,6-dimethylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of substituted nicotinates with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid derivatives with therapeutic benefits.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Similar in structure but lacks the ester functional group.
Methyl nicotinate: Lacks the chloro and methoxy substitutions but shares the nicotinate core structure.
Uniqueness
Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and dimethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl 4-chloro-2-methoxy-5,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-5-6(2)12-9(14-3)7(8(5)11)10(13)15-4/h1-4H3 |
InChI Key |
GTYXJGIPJFGFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1Cl)C(=O)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.